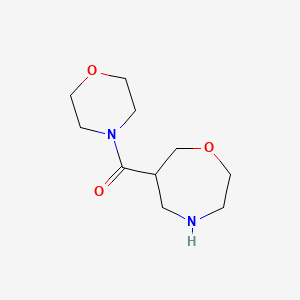

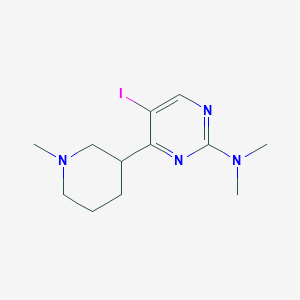

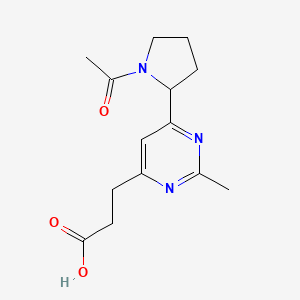

Morpholino(1,4-oxazepan-6-yl)methanone

説明

Morpholinos are a type of molecule used to modify gene expression. They are uncharged, water-soluble molecules that bind to complementary sequences of RNA, thereby inhibiting mRNA processing, read-through, and protein binding at those sites .

Synthesis Analysis

The synthesis of Morpholinos is typically achieved through a series of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

Morpholinos have a unique structure consisting of morpholine rings that bear methylene groups bound to modified phosphates . The exact structure of “Morpholino(1,4-oxazepan-6-yl)methanone” is not available in the current literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “Morpholino(1,4-oxazepan-6-yl)methanone” are not available in the current literature. Morpholinos, in general, are stable, uncharged, and water-soluble .科学的研究の応用

Synthesis and Antitumor Activity

- Antitumor Activity : A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential antitumor activity (Tang & Fu, 2018).

Structural Exploration and Biological Evaluation

- Bioactive Heterocycles Synthesis : Prasad et al. (2018) synthesized a compound involving morpholino methanone and evaluated its antiproliferative activity. The study also characterized its molecular structure and analyzed intermolecular interactions (Prasad et al., 2018).

Novel Compound Synthesis

- Synthesis of Morpholino Podocarpa : Bakare et al. (2005) synthesized a compound named 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, highlighting the versatility of morpholino methanone in creating new chemical entities (Bakare et al., 2005).

Drug Development and Imaging Applications

- PET Agent for Parkinson's Disease : Wang et al. (2017) developed a PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease, involving the use of a morpholino methanone derivative (Wang et al., 2017).

Chemical Process Development

- Practical Synthesis for Pharmaceuticals : Kopach et al. (2009) developed a commercial synthesis process for a pharmaceutical intermediate involving morpholino methanone, showcasing its application in industrial chemical processes (Kopach et al., 2009).

Novel Inhibitors Discovery

- Inhibitors for Aldo-Keto Reductase Enzyme : Flanagan et al. (2014) prepared morpholino(phenylpiperazin-1-yl)methanones and demonstrated their potency as selective inhibitors of the AKR1C3 enzyme, relevant for leukemia and hormone-related cancers (Flanagan et al., 2014).

特性

IUPAC Name |

morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUITCPJXXXPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(1,4-oxazepan-6-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)

![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)